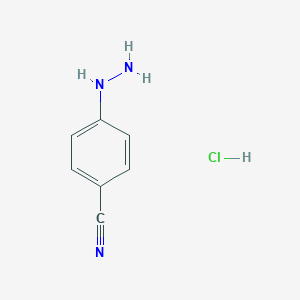

4-Cyanophenylhydrazine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-hydrazinylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-5-6-1-3-7(10-9)4-2-6;/h1-4,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDLLFIRCVPPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583751 | |

| Record name | 4-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2863-98-1 | |

| Record name | Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2863-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyanophenylhydrazine Hydrochloride chemical properties

An In-depth Technical Guide to 4-Cyanophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and logical workflows associated with this compound. The information is curated for professionals in research and development who require detailed, reliable data for their work.

Core Chemical and Physical Properties

This compound is a versatile reagent used in various organic syntheses.[1][2][3] It is a key intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[3] Notably, it serves as an intermediate in the synthesis of the antidepressant Vilazodone.[4]

The physical and chemical characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Pale orange to brown powder | [1][2][4] |

| Melting Point | 241-244 °C (decomposes) | [1][2][5] |

| Boiling Point | 325.9 °C at 760 mmHg | [2][4][5] |

| Density | 1.19 g/cm³ | [2][6] |

| Flash Point | 150.9 °C | [2][4][5] |

| Vapor Pressure | 0.000223 mmHg at 25°C | [2][5] |

| Solubility | Soluble in methanol (B129727) and water | [1][2][7][8] |

| Stability | Stable under normal conditions; moisture sensitive | [1][2][9] |

Table 2: Identification and Molecular Data

| Identifier | Value | Source(s) |

| CAS Number | 2863-98-1 | [1][2][5][10] |

| Molecular Formula | C₇H₈ClN₃ | [1][2][10] |

| Linear Formula | NCC₆H₄NHNH₂ · HCl | |

| Molecular Weight | 169.61 g/mol | [1][10] |

| Synonyms | 4-Hydrazinobenzonitrile hydrochloride | [1][2][10] |

| InChI Key | UXDLLFIRCVPPQP-UHFFFAOYSA-N | [1] |

| SMILES | C1(C#N)=CC=C(NN)C=C1.Cl | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. This section outlines the established protocol for the synthesis of this compound and provides insight into its analytical validation.

Synthesis of this compound

The primary route for synthesizing this compound involves a two-step process starting from 4-aminobenzonitrile (B131773): diazotization followed by reduction.[1][11][12]

Materials:

-

4-aminobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Water (H₂O)

-

Diethyl Ether

-

Aqueous Ethanol (B145695)

Procedure:

-

Diazotization: A suspension of 4-aminobenzonitrile (e.g., 50 g, 423 mmol) is prepared in concentrated HCl (e.g., 550 mL). The mixture is cooled to a temperature between -15°C and -5°C.[1][11] An aqueous solution of sodium nitrite (e.g., 31.5 g, 457 mmol in 200 mL of water) is added dropwise while vigorously stirring, ensuring the temperature is maintained below 0°C.[1] This reaction forms the intermediate 4-cyanobenzenediazonium chloride.[12]

-

Reduction: In a separate vessel, a solution of tin(II) chloride dihydrate (e.g., 477 g, 2.1 mol) is prepared in concentrated HCl (e.g., 370 mL) and pre-cooled to 0°C.[1] The freshly prepared and filtered diazonium salt solution is then added portionwise to the cold tin(II) chloride solution, with the temperature kept below -10°C.[11][12] Tin(II) chloride acts as the reducing agent, converting the diazonium salt to the corresponding hydrazine (B178648).[12]

-

Isolation and Purification: The reaction mixture is stirred for an additional 15 minutes. The resulting white precipitate of this compound is collected via filtration.[1][11] The crude product is then washed with diethyl ether and purified by recrystallization from aqueous ethanol to yield the final product with a reported yield of 78-84%.[1][11]

Caption: Synthesis workflow for 4-Cyanophenylhydrazine HCl.

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and quantifying potential impurities, such as positional isomers. While specific methods for this exact compound are proprietary, a validated HPLC method for the analogous compound 4-Chlorophenylhydrazine provides a reliable template.[13]

Typical HPLC System Configuration:

-

Column: A reverse-phase column, such as a Waters X-Bridge C18, is effective.[13]

-

Mobile Phase: A gradient or isocratic system involving an acidic aqueous solution and an organic solvent (e.g., 0.1 M HCl and acetonitrile (B52724) or methanol) is commonly used.[12]

-

Detector: UV detector set at a wavelength appropriate for the chromophore (typically around 254 nm).

-

Method Validation: Validation would include assessing linearity, recovery, and specificity to ensure accurate quantification and separation from byproducts.[12]

Caption: Generalized workflow for HPLC purity analysis.

Reactivity and Applications

The chemical behavior of this compound is defined by its two primary functional moieties: the hydrazine group and the cyanophenyl group.

-

Hydrazine Moiety: The terminal nitrogen atom (-NH₂) is a potent nucleophile, making the compound a key reagent in condensation reactions with aldehydes and ketones to form hydrazones.[12] This reactivity is fundamental to its role in the Fischer indole (B1671886) synthesis for creating indole ring structures, which are prevalent in many pharmaceutical agents.[13]

-

Diazonium Salt Chemistry: As seen in its synthesis, the precursor diazonium salt is a versatile intermediate. The hydrazine itself is susceptible to oxidation.[12]

-

Free Base Formation: The hydrochloride salt can be neutralized with a suitable base (e.g., NaOH) to liberate the free base, 4-cyanophenylhydrazine, which can be extracted into an organic solvent for subsequent reactions where the salt form is not desired.[12]

Caption: Logical relationships of 4-Cyanophenylhydrazine HCl.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][14][15] It causes skin and serious eye irritation and may cause respiratory irritation.[1][14][15]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[14][15][16] Ensure work is conducted in a well-ventilated area or under a fume hood.[7][16]

-

Storage: Store in a cool, dry, dark, and well-ventilated place.[1][16] Keep the container tightly sealed to prevent moisture exposure, as the material is moisture-sensitive.[1][2][16]

-

Incompatibilities: Avoid strong oxidizing agents.[9]

References

- 1. This compound | 2863-98-1 [chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. China this compound Manufacturers Suppliers Factory - Good Price [soyoungbio.com]

- 5. This compound [chembk.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. CAS 2863-98-1: Benzonitrile, 4-hydrazinyl-, hydrochloride … [cymitquimica.com]

- 9. fishersci.ca [fishersci.ca]

- 10. scbt.com [scbt.com]

- 11. prepchem.com [prepchem.com]

- 12. This compound | 2863-98-1 | Benchchem [benchchem.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 15. capotchem.cn [capotchem.cn]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2863-98-1 Name: this compound [xixisys.com]

A Comprehensive Technical Guide to 4-Cyanophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2863-98-1

This technical guide provides an in-depth overview of 4-Cyanophenylhydrazine Hydrochloride, a key intermediate in various chemical syntheses. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical and Physical Properties

This compound is a pale orange to brown powder.[1][2] It is a vital building block in the creation of more complex molecules across pharmaceuticals, agrochemicals, and dyestuffs.[3][4] Its chemical structure, featuring a phenylhydrazine (B124118) group attached to a cyanobenzene ring, makes it a reactive and valuable synthon.[4]

| Property | Value | Citations |

| CAS Number | 2863-98-1 | [5][6][7] |

| Molecular Formula | C₇H₈ClN₃ | [1][6] |

| Molecular Weight | 169.61 g/mol | [1][6][8] |

| Appearance | Pale orange to brown powder | [1][2][9] |

| Melting Point | 241-244 °C (decomposes) | [1][2][8] |

| Solubility | Soluble in methanol (B129727) | [1][6][9] |

| ¹H NMR (DMSO-d₆) | δ 10.50 (3H, br s), 9.10 (1H, br s), 7.71 (2H, d), 7.03 (2H, d) | [5] |

| InChI | 1S/C7H7N3.ClH/c8-5-6-1-3-7(10-9)4-2-6;/h1-4,10H,9H2;1H | [8] |

| Canonical SMILES | C1=CC(=CC=C1C#N)NN.Cl | [10] |

Experimental Protocols

Synthesis of this compound

A standard and effective method for the synthesis of this compound involves the diazotization of 4-aminobenzonitrile (B131773) followed by reduction.[9][11]

Materials:

-

4-aminobenzonitrile

-

Concentrated hydrochloric acid

-

Sodium nitrite (B80452)

-

Tin(II) chloride dihydrate

-

Water

-

Diethyl ether

Procedure:

-

Prepare a suspension of 4-aminobenzonitrile (50 g, 423 mmol) in concentrated hydrochloric acid (550 mL).[5][9]

-

Cool the suspension to between -15 °C and 0 °C using an ice-salt bath.[5][9]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (31.5 g, 457 mmol in 200 mL of water) dropwise to the suspension, maintaining the temperature below 0 °C.[5][9]

-

Once the addition is complete, quickly filter the reaction mixture to remove any solids.[5]

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (477 g, 2.1 mol) in concentrated hydrochloric acid (370 mL) and cool it to -20 °C.[5]

-

Add the filtered diazonium salt solution portionwise to the cold tin(II) chloride solution, ensuring the temperature remains below -10 °C.[5]

-

Stir the resulting mixture for an additional 15 minutes at a temperature between -10 °C and 0 °C.[5]

-

Collect the resulting white precipitate by filtration.[5][9]

-

Wash the precipitate with diethyl ether (4 x 250 mL).[5]

-

The crude product can be recrystallized from aqueous ethanol to yield pure this compound.[9]

General Procedure for Hydrazone Synthesis

This compound is a key reagent in the synthesis of hydrazone derivatives, which are significant in medicinal chemistry.[11] The general procedure involves a condensation reaction with an aldehyde or ketone.

Materials:

-

This compound

-

Aldehyde or ketone

-

Ethanol or other suitable solvent

-

Catalytic amount of acid or base (e.g., piperidine) if necessary

Procedure:

-

Dissolve this compound in ethanol.

-

Add the desired aldehyde or ketone to the solution.

-

If required, add a catalytic amount of an acid or base.

-

Reflux the reaction mixture for a specified time (typically 1-4 hours).

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into an ice-water mixture.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry.

-

The crude product can be purified by recrystallization from an appropriate solvent.

Applications in Drug Development and Potential Signaling Pathways

Derivatives of 4-Cyanophenylhydrazine are of significant interest in drug development. For instance, they are used in the synthesis of dual aromatase-sulfatase inhibitors for hormone-dependent cancers.[11] Furthermore, research into structurally related hydrazine (B178648) compounds suggests a mechanism of action involving the induction of oxidative stress.[11]

This proposed mechanism involves an increase in reactive oxygen species (ROS) within cells, leading to DNA damage and subsequent cell death.[11] The effects of these compounds can often be mitigated by ROS scavengers, confirming the role of oxidative stress.[11] It is also plausible that these derivatives could influence key cellular signaling pathways such as the Akt and MAPK pathways, which are involved in cell survival and apoptosis.[11]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound and its derivatives. A reverse-phase HPLC method can be developed for purity assessment and quantification.

Example HPLC Conditions (for related compounds):

-

Column: C18 column (e.g., Waters X-Bridge C18)[12]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[12]

-

Detection: UV detection at an appropriate wavelength (e.g., 360 nm after derivatization).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.[12]

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[10] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area.

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always refer to the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 2863-98-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. usbio.net [usbio.net]

- 7. scbt.com [scbt.com]

- 8. 4-Cyanophenylhydrazine 97 2863-98-1 [sigmaaldrich.com]

- 9. This compound | 2863-98-1 [chemicalbook.com]

- 10. This compound | C7H8ClN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 2863-98-1 | Benchchem [benchchem.com]

- 12. Bot Verification [rasayanjournal.co.in]

4-Cyanophenylhydrazine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Cyanophenylhydrazine Hydrochloride, a key reagent in organic synthesis with significant applications in pharmaceutical and chemical research. This document details its physicochemical properties, experimental protocols for its synthesis and key reactions, and its role in the development of bioactive molecules.

Physicochemical Properties

This compound is a pale orange to brown powder.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 169.61 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₇H₈ClN₃ | [1][3][4][6] |

| CAS Number | 2863-98-1 | [1][2][4][5] |

| Melting Point | 241-244 °C (decomposes) | [1][2][5] |

| Solubility | Soluble in methanol | [1] |

| Appearance | Pale orange to brown powder | [1] |

| Exact Mass | 169.0406750 Da | [3] |

Core Applications in Research and Development

This compound is a versatile intermediate, primarily utilized in the synthesis of more complex organic molecules.[4] Its reactive hydrazine (B178648) group makes it a valuable building block in medicinal chemistry and materials science.[2]

Key applications include:

-

Synthesis of Indole (B1671886) Derivatives: It is a crucial precursor in the Fischer indole synthesis, a fundamental reaction for creating the indole scaffold found in many pharmaceuticals, including antimigraine drugs of the triptan class.[7][8]

-

Formation of Hydrazones: It readily reacts with aldehydes and ketones to form stable hydrazone derivatives.[2] These hydrazones can be important intermediates themselves or the final bioactive compounds.[2]

-

Development of Bioactive Compounds: Derivatives of 4-Cyanophenylhydrazine have been investigated for a range of biological activities, highlighting their potential in drug discovery.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the diazotization of 4-aminobenzonitrile (B131773) followed by reduction.[1][2][9]

Materials:

-

4-aminobenzonitrile

-

Concentrated hydrochloric acid

-

Sodium nitrite (B80452)

-

Tin(II) chloride dihydrate

-

Water

-

Diethyl ether

Procedure:

-

A suspension of 4-aminobenzonitrile (e.g., 50 g, 423 mmol) in concentrated hydrochloric acid (e.g., 550 mL) is cooled to between -15 °C and 0 °C with stirring.[1][9]

-

A solution of sodium nitrite (e.g., 31.5 g, 457 mmol) in water (e.g., 200 mL) is added dropwise, maintaining the temperature below 0 °C.[1][9]

-

The resulting diazotized solution is then added to a pre-cooled solution of tin(II) chloride dihydrate (e.g., 477 g, 2.1 mol) in concentrated hydrochloric acid (e.g., 370 mL) while keeping the temperature below 0 °C.[1]

-

The reaction mixture is stirred for an additional 15 minutes.[1]

-

The resulting white precipitate is collected by filtration, washed with diethyl ether, and can be recrystallized from aqueous ethanol to yield this compound.[1][9]

Synthesis workflow for this compound.

Fischer Indole Synthesis using this compound

The Fischer indole synthesis is a powerful method for constructing indole rings from phenylhydrazines and carbonyl compounds under acidic conditions.[7][8][10]

General Procedure:

-

Hydrazone Formation: this compound is reacted with an aldehyde or ketone (e.g., in a solvent like acetic acid) to form the corresponding 4-cyanophenylhydrazone.[10] This can often be done in situ.

-

Cyclization: The formed hydrazone is then heated in the presence of an acid catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid like HCl) to induce a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the substituted indole.[7][10]

References

- 1. This compound | 2863-98-1 [chemicalbook.com]

- 2. This compound | 2863-98-1 | Benchchem [benchchem.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. nbinno.com [nbinno.com]

- 5. 4-Cyanophenylhydrazine 97 2863-98-1 [sigmaaldrich.com]

- 6. This compound | C7H8ClN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Synthesis of 4-Cyanophenylhydrazine Hydrochloride from 4-Aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 4-cyanophenylhydrazine hydrochloride, a key intermediate in organic synthesis, starting from 4-aminobenzonitrile (B131773). The synthesis is a well-established two-step process involving diazotization followed by reduction.

Overview of Synthesis

The conversion of 4-aminobenzonitrile to this compound is a classic example of aromatic amine transformation. The process begins with the diazotization of the primary amino group on 4-aminobenzonitrile using sodium nitrite (B80452) in an acidic medium at low temperatures to form a transient diazonium salt.[1] This highly reactive intermediate is then immediately reduced, typically using stannous (tin(II)) chloride, to yield the desired hydrazine (B178648) derivative.[1][2] Strict temperature control throughout the reaction is critical to prevent the decomposition of the unstable diazonium salt and minimize side reactions.[1]

Experimental Protocol

The following protocol is a representative procedure for the synthesis.[2][3]

Materials and Reagents:

-

4-Aminobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether

-

Ethanol

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, suspend 4-aminobenzonitrile (50 g, 423 mmol) in concentrated hydrochloric acid (550 mL).[2][3]

-

Cool the suspension to a temperature between -15°C and -5°C using an appropriate cooling bath.[2][3]

-

Prepare a solution of sodium nitrite (31.5 g, 457 mmol) in water (200 mL).[2][3]

-

Slowly add the sodium nitrite solution dropwise to the stirring suspension of 4-aminobenzonitrile, ensuring the reaction temperature is maintained below 0°C (ideally below -10°C).[2][3]

-

After the addition is complete, the resulting mixture containing the 4-cyanobenzenediazonium chloride intermediate can be quickly filtered to remove any solids.[3]

-

-

Reduction:

-

In a separate vessel, prepare a solution of tin(II) chloride dihydrate (477 g, 2.1 mol) in concentrated hydrochloric acid (370 mL) and pre-cool it to -20°C.[2][3]

-

Add the previously prepared cold diazonium salt solution portionwise to the stirring tin(II) chloride solution.[3] The temperature must be carefully controlled and maintained below -10°C during this addition.[3]

-

A white precipitate of this compound will form.

-

-

Isolation and Purification:

-

Continue stirring the reaction mixture for an additional 15 minutes while maintaining the temperature between -10°C and 0°C.[2][3]

-

Wash the collected solid thoroughly with diethyl ether (e.g., 4 x 250 mL) to remove impurities.[3]

-

The crude product can be further purified by recrystallization from a solvent such as aqueous ethanol.[2][3]

-

Dry the purified product to obtain this compound.

-

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis.[2][3]

| Parameter | Value | Reference |

| Starting Material | 4-Aminobenzonitrile | [2][3] |

| Molar Mass (Start) | 118.14 g/mol | |

| Mass (Start) | 50 g (423 mmol) | [2][3] |

| Final Product | This compound | [2][3] |

| Molar Mass (Product) | 169.61 g/mol | |

| Yield (Mass) | 56 - 60 g | [2][3] |

| Yield (Percentage) | 78 - 84% | [2][3] |

| Melting Point (°C) | 234 - 237 °C | [2][3] |

| Literature M.P. (°C) | 241 - 244 °C (dec.) | [4][5] |

| Appearance | Pale orange to brown powder | [2][4] |

Synthesis Workflow Diagram

The diagram below illustrates the key steps and reagents in the synthesis of this compound from 4-aminobenzonitrile.

References

Technical Guide: Solubility of 4-Cyanophenylhydrazine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Cyanophenylhydrazine Hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative and quantitative information and presents detailed, generalized experimental protocols for the determination of solubility. This guide is intended to serve as a foundational resource for laboratory professionals.

Introduction to this compound

This compound is a chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. Its solubility in various organic solvents is a critical parameter for its use in chemical reactions, purification processes, and formulation development. Understanding its solubility profile allows for the optimization of reaction conditions, improvement of yields, and the development of effective purification strategies.

Solubility Data

A thorough review of scientific literature and chemical databases reveals that quantitative solubility data for this compound is sparse. The available information is summarized in the table below.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 50 mg/mL (requires sonication) | - | [1] |

| Methanol | Protic Polar | Data not available | Soluble | [2][3] |

| Ethanol (B145695)/Water Mixture | Protic Polar | Data not available | Soluble (used for recrystallization) | [2] |

| Water | Protic Polar | Data not available | Soluble | [4] |

Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product; it is recommended to use a freshly opened solvent.[1]

Experimental Protocols for Solubility Determination

For researchers seeking to establish precise quantitative solubility data, the following established methodologies are recommended.

General Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of a solid compound like this compound in an organic solvent.

Shake-Flask Method (Gold Standard)

This widely accepted method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature.

Materials:

-

This compound

-

High-purity organic solvent of choice

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Suitable analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a precise volume of the organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-72 hours).

-

After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Quantitatively dilute the filtrate with the same solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the diluted filtrate using a validated analytical method (e.g., HPLC-UV by creating a standard curve).

-

Calculate the original concentration in the saturated solution to determine the solubility.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These often involve smaller scales and automated liquid handling. A common approach is the kinetic solubility assay.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent. The concentration at which precipitation is first observed (often detected by light scattering or nephelometry) is determined. It is important to note that kinetic solubility can differ from thermodynamic solubility (as determined by the shake-flask method).

Synthesis and Purification of this compound

The quality and purity of the this compound used in solubility studies are paramount. The following is a common synthesis and purification protocol.

Synthesis Workflow

Detailed Synthesis and Recrystallization Protocol

Synthesis:

-

A suspension of 4-aminobenzonitrile (50 g, 423 mmol) in concentrated hydrochloric acid (550 mL) is cooled to between -5 and 0 °C.[2]

-

An aqueous solution of sodium nitrite (B80452) (31.5 g, 457 mmol, in 200 mL of water) is added dropwise while maintaining the low temperature to form the diazonium salt.[2]

-

A pre-cooled solution of tin(II) chloride dihydrate (477 g, 2.1 mol) in concentrated hydrochloric acid (370 mL) is added to the diazotized solution, keeping the temperature below 0 °C.[2]

-

The reaction mixture is stirred for an additional 15 minutes, during which a white precipitate of this compound forms.[2]

Purification (Recrystallization):

-

The crude product is collected by filtration.[2]

-

The collected solid is washed with diethyl ether.[2]

-

The washed solid is then recrystallized from an aqueous ethanol solution to yield the purified product.[2]

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Melting Point of 4-Cyanophenylhydrazine Hydrochloride

This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 2863-98-1), with a primary focus on its melting point. This compound is a crucial intermediate in organic synthesis, particularly within the pharmaceutical, agrochemical, and dyestuff industries.[][2][3] Understanding its physical characteristics is essential for its proper handling, application, and the development of robust synthetic protocols.

Physicochemical Properties

This compound typically presents as a pale orange to brown, moisture-sensitive powder.[2][4][5][6] Its key physical and chemical data are summarized below for easy reference and comparison.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2863-98-1 | [7][8] |

| Molecular Formula | C₇H₈ClN₃ | [9][10][11] |

| Molecular Weight | 169.61 g/mol | [5][9][11] |

| Appearance | Pale orange to brown powder | [4][5][6] |

| Solubility | Soluble in methanol | [4][9][12] |

| Sensitivity | Moisture Sensitive | [4][6] |

Table 2: Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 241-244 °C (with decomposition) | [4][5][9][12] |

| 249 °C | [13] | |

| 235-237 °C | [7] | |

| 234-236 °C (from specific synthesis) | [12] | |

| Boiling Point | 325.9 °C at 760 mmHg | [4][5] |

| Flash Point | 150.9 °C / > 110 °C | [4][5][13] |

Note: The melting point range of 241-244 °C with decomposition is the most frequently cited value in literature and commercial datasheets. Variations in reported melting points can be attributed to differences in purity and analytical methodology.

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impure samples melt at lower temperatures and over a wider range.[14] The standard methodology for determining the melting point of this compound is as follows.

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (closed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

-

Glass tubing for sample packing

Procedure

-

Sample Preparation: Place a small amount of the dry this compound powder onto a clean, dry surface. If necessary, gently grind the sample to a fine powder to ensure uniform packing.

-

Capillary Tube Loading: Invert a capillary tube and tap the open end into the sample powder. A small amount of solid (1-2 mm in height) should enter the tube.

-

Sample Packing: To pack the sample tightly at the bottom of the tube, drop the capillary (sealed end down) through a long piece of glass tubing onto a hard surface.[15] This ensures efficient heat transfer.

-

Initial Rapid Determination (Optional): Place the loaded capillary into the heating block of the apparatus. Heat rapidly to find an approximate melting range. This saves time during the precise measurement.[14]

-

Accurate Determination: Allow the apparatus to cool to at least 10-20°C below the approximate melting point.[15] Insert a new capillary with the sample.

-

Heating: Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[14] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[14]

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

Caption: Workflow for Melting Point Determination.

Synthesis Overview and Its Impact on Purity

The purity of this compound, and thus its melting point, is directly related to its synthesis and purification process. A common laboratory-scale synthesis involves a two-step reaction starting from 4-aminobenzonitrile (B131773).[12]

-

Diazotization: 4-aminobenzonitrile is treated with sodium nitrite (B80452) in the presence of concentrated hydrochloric acid at low temperatures (-5 to 0°C) to form the corresponding diazonium salt.

-

Reduction: The intermediate diazonium salt is then reduced, typically using tin(II) chloride in hydrochloric acid, to yield this compound.[12][16]

The final product is isolated via filtration and purified by recrystallization, often from aqueous ethanol.[12] Incomplete reactions or inadequate purification can introduce impurities that will depress and broaden the observed melting point range.

Caption: Synthesis pathway for this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

Table 3: Hazard Identification

| Hazard Statement | Description | GHS Code(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 |

| Irritation | Causes skin irritation and serious eye irritation. | H315, H319 |

| Respiratory | May cause respiratory irritation. | H335 |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[10]

-

Avoid formation of dust and aerosols during handling.[13]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place, away from moisture and strong oxidizing agents.[6][13]

References

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|lookchem [lookchem.com]

- 5. China this compound Manufacturers Suppliers Factory - Good Price [soyoungbio.com]

- 6. 2863-98-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound(2863-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. capotchem.cn [capotchem.cn]

- 11. This compound | C7H8ClN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 2863-98-1 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. This compound | 2863-98-1 | Benchchem [benchchem.com]

Navigating the Synthesis of 4-Cyanophenylhydrazine Hydrochloride: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 4-Cyanophenylhydrazine Hydrochloride (CAS No. 2863-98-1), a key intermediate in pharmaceutical and organic synthesis. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃ · HCl | [1] |

| Molecular Weight | 169.61 g/mol | [2] |

| Appearance | Light orange to brown powder/solid | [1][3] |

| Melting Point | 249 °C / 480.2 °F | [1][3] |

| Flash Point | > 110 °C / > 230 °F | [1][3] |

| Solubility | Soluble in water | [4] |

| Odor | Odorless | [3] |

Toxicological Data and Hazard Identification

This compound is classified as hazardous.[1] The primary hazards are acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[1][2][5] It may also cause respiratory irritation.[2][5] Metabolism of the compound may release cyanide, which can lead to severe health effects, including headache, dizziness, weakness, collapse, unconsciousness, and potentially death.[1]

| Hazard Classification | Category | GHS Hazard Statement(s) | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [1][2] |

Experimental Protocols for Toxicity Assessment

The hazard classifications listed above are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicity endpoints.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.[6]

-

Principle: The test involves administering the substance orally to a group of three female rats at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[6] The outcome of this initial step (number of animals that die or show signs of toxicity) determines the next step, which could be to dose another group at a lower or higher level, or to conclude the test.[6]

-

Procedure:

-

Healthy, young adult female rats are acclimatized to laboratory conditions for at least five days prior to the test.[7]

-

The test substance is administered in a single dose by gavage.[5] Animals are fasted before dosing.[5]

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]

-

All animals are subjected to a gross necropsy at the end of the observation period.[7]

-

-

Classification: The substance is classified into a toxicity category based on the mortality rate at specific dose levels.[6]

Acute Dermal Toxicity

The methodology for acute dermal toxicity testing is analogous to the oral toxicity test, with the route of administration being dermal application.

-

Principle: A single dose of the test substance is applied to the shaved skin of experimental animals (typically rats or rabbits).

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape to hold the test substance in contact with the skin.

-

The animals are observed for signs of toxicity and mortality over a 14-day period.

-

Acute Inhalation Toxicity (OECD Guideline 403)

This test assesses the toxicity of a substance when inhaled as a dust, mist, or vapor.[8]

-

Principle: Animals are exposed to the test substance in an inhalation chamber for a defined period (typically 4 hours).[9]

-

Procedure:

-

The test substance is generated as a dust or aerosol of a respirable particle size and introduced into an inhalation chamber housing the test animals (usually rats).[10]

-

The concentration of the test substance in the chamber is maintained at a constant level throughout the exposure period.[10]

-

Animals are observed for clinical signs of toxicity during and after exposure, and for mortality over a 14-day period.[9]

-

Body weights are recorded, and a gross necropsy is performed on all animals.[10]

-

Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.[11]

-

Principle: The test chemical is applied topically to the surface of the RhE tissue.[11] Skin irritation is identified by its ability to decrease cell viability below a defined threshold.[11]

-

Procedure:

-

The test chemical is applied to the surface of the RhE tissue for a specific exposure time.[12]

-

After exposure, the tissue is rinsed to remove the chemical.

-

Cell viability is measured by the enzymatic conversion of the vital dye MTT into a blue formazan (B1609692) salt, which is then quantified colorimetrically.[8]

-

-

Classification: A chemical is identified as a skin irritant if the tissue viability is reduced below 50% of the negative control.[11]

Serious Eye Damage/Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or damage.[13]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the untreated eye serving as a control.[13]

-

Procedure:

-

The test substance is instilled into the lower conjunctival sac of one eye of the rabbit.[14]

-

The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[13]

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to the Draize scale.[14]

-

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed.[13]

Safe Handling and Storage Workflow

A systematic approach to handling and storage is paramount. The following diagram illustrates the recommended workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]

- 4. fishersci.com [fishersci.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. x-cellr8.com [x-cellr8.com]

- 9. Alternative approaches for acute inhalation toxicity testing to address global regulatory and non-regulatory data requirements: An international workshop report - PMC [pmc.ncbi.nlm.nih.gov]

- 10. env.go.jp [env.go.jp]

- 11. iivs.org [iivs.org]

- 12. A new alternative method for testing skin irritation using a human skin model: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. ecetoc.org [ecetoc.org]

An In-depth Technical Guide to the Stability and Storage of 4-Cyanophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Cyanophenylhydrazine Hydrochloride. It is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to ensure the integrity and reliability of this compound in their work. The information is presented through a combination of summarized data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding.

Overview of this compound Stability

Key factors influencing the stability of this compound include:

-

Moisture: The compound is known to be moisture-sensitive. Hydrolysis can be a potential degradation pathway.

-

Light: Exposure to light can induce photolytic degradation, a common issue for aromatic compounds.

-

Temperature: Elevated temperatures can accelerate thermal decomposition.

-

Oxidizing Agents: As a hydrazine (B178648) derivative, it is susceptible to oxidation.[2][3]

Proper storage and handling are therefore crucial to maintain the purity and integrity of this compound for research and manufacturing purposes.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets.

| Parameter | Recommended Condition | Justification & Remarks |

| Temperature | Cool place; some suppliers specify 4°C or Room Temperature. | Minimizes thermal degradation. Consistency in storage temperature is key. |

| Atmosphere | In a dry and well-ventilated place.[4][5][6][7] | Prevents moisture absorption and accumulation of potentially harmful vapors. |

| Container | Tightly closed container.[4][5][6][7] | Protects from moisture and atmospheric contaminants. |

| Light Exposure | Away from direct sunlight.[2] | Prevents photolytic degradation. Amber vials or storage in the dark are recommended. |

| Incompatible Materials | Away from strong oxidizing agents.[2][6] | Prevents oxidative degradation of the hydrazine moiety. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound can be achieved through forced degradation studies. These studies intentionally stress the compound to predict its degradation pathways and establish a stability-indicating analytical method.[4][6][7]

General Protocol for Forced Degradation Studies

Forced degradation studies should be performed on a well-characterized batch of this compound. A control sample, stored under ideal conditions (e.g., -20°C, dark, inert atmosphere), should be maintained for comparison throughout the study.

Objective: To identify potential degradation products and significant degradation pathways for this compound.

Methodology: Expose solutions of this compound (e.g., in methanol (B129727) or a relevant process solvent) to various stress conditions. The extent of degradation is typically monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

dot

Caption: Workflow for a forced degradation study.

Detailed Methodologies

1. Hydrolytic Stability:

-

Procedure: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

-

Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Analysis: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize if necessary, and analyze by HPLC.

2. Oxidative Stability:

-

Procedure: Prepare a solution of the compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Conditions: Keep the solution at room temperature or slightly elevated temperature.

-

Analysis: Monitor the reaction over time by taking samples at regular intervals for HPLC analysis.

3. Thermal Stability:

-

Procedure: Expose a solid sample of this compound to dry heat in a controlled temperature oven (e.g., 80°C). Also, prepare a solution of the compound and keep it at an elevated temperature (e.g., 60°C) in the dark.

-

Analysis: For the solid sample, dissolve a portion at different time points for analysis. For the solution, directly inject aliquots into the HPLC system.

4. Photostability:

-

Procedure: Expose a solution of the compound to a calibrated light source that provides both UV and visible output (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze the exposed and control samples by HPLC at appropriate time points.

Purity Assessment by HPLC

A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

-

Detection: UV detection at a wavelength where the parent compound and potential impurities have good absorbance (e.g., determined by a UV scan).

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Role in Synthesis: The Fischer Indole (B1671886) Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the synthesis of Vilazodone, an antidepressant. It participates in the Fischer indole synthesis to form the core indole structure of a key intermediate.[8][9]

The Fischer indole synthesis is a classic organic reaction that produces the indole heterocycle from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[1][3][10][11]

dot

Caption: Key steps of the Fischer Indole Synthesis.

This reaction pathway highlights the critical role of this compound in constructing complex molecular architectures, making its stability and purity paramount for successful and reproducible synthetic outcomes.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. Adherence to recommended storage conditions—cool, dry, dark, and away from oxidizing agents—is essential to prevent degradation. For applications requiring stringent purity control, a comprehensive stability assessment using forced degradation studies coupled with a validated stability-indicating HPLC method is strongly recommended. Understanding its stability profile ensures the reliability of experimental results and the quality of synthesized products, such as in the crucial Fischer indole synthesis step for pharmaceuticals like Vilazodone.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. acdlabs.com [acdlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jk-sci.com [jk-sci.com]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of 4-Cyanophenylhydrazine Hydrochloride formation

An In-depth Technical Guide on the Formation Mechanism of 4-Cyanophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical synthesis and mechanism of formation for this compound, a key intermediate in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] The synthesis is a well-established, two-step process involving the diazotization of 4-aminobenzonitrile (B131773) followed by the reduction of the resulting diazonium salt.[3]

Core Reaction Mechanism

The formation of this compound proceeds through two primary stages:

Stage 1: Diazotization of 4-Aminobenzonitrile

The initial and critical stage is the diazotization of 4-aminobenzonitrile.[3] This reaction converts the primary aromatic amine into a diazonium salt, a highly versatile intermediate.[4] The process is typically carried out by treating 4-aminobenzonitrile with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, most commonly hydrochloric acid (HCl).[5]

The mechanism involves several key steps:

-

Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[3][6]

-

Electrophilic Attack: The nitrosonium ion is attacked by the nucleophilic amino group of 4-aminobenzonitrile.[3]

-

Proton Transfers and Dehydration: A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the stable 4-cyanobenzenediazonium chloride intermediate.[3][6]

Strict temperature control is the most critical parameter in this process; the reaction is maintained at low temperatures (typically -15°C to 0°C) to prevent the unstable diazonium salt from decomposing.[4][7][8]

Stage 2: Reduction of the Diazonium Salt

The second stage involves the reduction of the 4-cyanobenzenediazonium chloride intermediate. This transformation is commonly achieved using a reducing agent such as tin(II) chloride (stannous chloride, SnCl₂) in an acidic medium.[3] The reduction proceeds via a two-electron transfer mechanism, yielding the corresponding hydrazine.[3] The final product, 4-cyanophenylhydrazine, precipitates from the acidic solution as its hydrochloride salt, which enhances its stability.[3]

Reaction Pathways and Workflows

The following diagrams illustrate the chemical pathways and experimental workflow for the synthesis.

Caption: Overall synthesis pathway for this compound.

Caption: Mechanism of the diazotization of 4-aminobenzonitrile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 2863-98-1 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound | 2863-98-1 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Technical Guide: 4-Cyanophenylhydrazine Hydrochloride - Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cyanophenylhydrazine Hydrochloride, a key intermediate in organic synthesis and pharmaceutical development. The document details its physical and chemical properties, provides a step-by-step synthesis protocol, and explores its significant applications, with a focus on its role in the Fischer indole (B1671886) synthesis. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties

This compound is a solid compound with a color ranging from white to off-white or pale orange to brown.[1][2][3] It is soluble in methanol (B129727) and its hydrochloride form enhances its stability and solubility in aqueous solutions.[1] The compound is known to be moisture-sensitive.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Appearance | White to off-white solid; Pale orange to brown powder | [1][2][3] |

| Molecular Formula | C₇H₈ClN₃ | |

| Molecular Weight | 169.61 g/mol | |

| Melting Point | 241-244 °C (with decomposition) | |

| Solubility | Soluble in methanol | [1] |

| CAS Number | 2863-98-1 |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound from 4-aminobenzonitrile (B131773) has been reported.[4] The synthesis involves a two-step process: diazotization of 4-aminobenzonitrile followed by reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis of this compound [4]

-

Diazotization:

-

Suspend 50 g (423 mmol) of 4-aminobenzonitrile in 550 ml of concentrated hydrochloric acid in a suitable reaction vessel.

-

Cool the stirred suspension to -15 °C.

-

Slowly add a solution of 31.5 g (457 mmol) of sodium nitrite (B80452) in 200 ml of water dropwise, maintaining the temperature below -10 °C.

-

After the addition is complete, quickly filter the reaction mixture to remove any solids.

-

-

Reduction:

-

Prepare a solution of 477 g (2.1 mol) of tin(II) chloride dihydrate in 370 ml of concentrated hydrochloric acid and cool it to -20 °C.

-

Add the filtrate from the diazotization step portionwise to the cooled and stirred tin(II) chloride solution, ensuring the temperature is maintained below -10 °C.

-

Stir the reaction mixture for an additional 15 minutes at a temperature between -10 °C and 0 °C.

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate with diethyl ether (4 x 250 ml).

-

Dry the solid to yield this compound.

-

The reported yield for this procedure is approximately 78%, with a melting point of 235-237 °C.[4] The product can be further purified by recrystallization from a 1:1 ethanol-water mixture.[4]

Analytical Characterization

While specific, detailed experimental protocols for the analytical characterization of this compound are not extensively available in the public domain, standard techniques for organic compound analysis are applicable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the compound. A reported ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks at δ 10.50 (3H, broad singlet, -N⁺H₃), 9.10 (1H, broad singlet, -NH-), 7.71 (2H, doublet, J=8.8 Hz, Ar-H), and 7.03 (2H, doublet, J=8.8 Hz, Ar-H).[4] A general procedure for obtaining an NMR spectrum of a solid sample involves dissolving an appropriate amount of the compound in a deuterated solvent (such as DMSO-d₆) and acquiring the spectrum on a suitable NMR spectrometer.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. For a solid sample, a common method is to prepare a KBr pellet or a Nujol mull.[5] The spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N) and amine (N-H) functional groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A reported chemical ionization (CI) mass spectrum shows a peak at m/z 132 (M⁺ - 1), corresponding to the free base.[4] For analysis, the sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis.[6] It also serves as a precursor for the synthesis of pyrazole (B372694) derivatives.[3]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.

Logical Relationship: Fischer Indole Synthesis

Caption: Reaction pathway of the Fischer indole synthesis.

Pharmaceutical Synthesis

This compound is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs).

-

Vilazodone: This compound is an intermediate in the synthesis of Vilazodone, an antidepressant.[2]

-

Frovatripan: It is also utilized as a precursor in the synthesis of Frovatripan, a medication for treating migraines.[3]

Experimental Workflow: Synthesis of Pharmaceutical Intermediates

Caption: General workflow for API synthesis.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the involvement of this compound in specific biological signaling pathways. However, derivatives of 4-cyanophenylhydrazine, such as various hydrazones, have been investigated for a range of biological activities. For instance, certain hydrazone derivatives have shown potential as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative disorders.[7][8] This suggests that while the parent compound is primarily a synthetic intermediate, its structural motif is relevant in the design of biologically active molecules. Further research is warranted to explore the direct biological effects of this compound.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. Its well-defined physical and chemical properties, along with established synthesis protocols, make it a readily accessible building block for the creation of complex molecules, including indole and pyrazole derivatives. Its role as a precursor to important pharmaceuticals underscores its relevance in drug development. While its direct biological activity is not yet fully elucidated, the biological relevance of its derivatives highlights the potential for this chemical scaffold in medicinal chemistry research. This guide provides a foundational understanding of this compound for scientists and researchers in related fields.

References

- 1. rsc.org [rsc.org]

- 2. China this compound Manufacturers Suppliers Factory - Good Price [soyoungbio.com]

- 3. This compound | 2863-98-1 | Benchchem [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nbinno.com [nbinno.com]

- 7. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

4-Cyanophenylhydrazine Hydrochloride: A Technical Guide to Moisture Sensitivity for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the moisture sensitivity of 4-Cyanophenylhydrazine Hydrochloride, a key intermediate in pharmaceutical synthesis and scientific research. While quantitative hygroscopicity data for this specific compound is not extensively available in public literature, this document consolidates known properties, outlines potential degradation pathways based on the reactivity of its functional groups, and provides detailed experimental protocols for assessing moisture sensitivity. This guide is intended for researchers, scientists, and professionals in the drug development sector to ensure the proper handling, storage, and utilization of this important chemical compound, thereby safeguarding experimental integrity and product quality.

Introduction

This compound (CAS No. 2863-98-1) is a widely used reagent in organic synthesis, particularly in the formation of indole (B1671886) structures via Fischer indole synthesis, a critical step in the development of various pharmaceutical agents. The stability and purity of this compound are paramount for the successful and reproducible synthesis of target molecules. Multiple sources explicitly state that this compound is "moisture sensitive," a qualitative descriptor that necessitates a more in-depth understanding for scientific applications.[1][2][3][4] The presence of moisture can potentially lead to degradation, altering the compound's purity and reactivity, which can have significant downstream consequences in a research or manufacturing setting.

This guide aims to provide a detailed technical framework for understanding and managing the moisture sensitivity of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its proper handling and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClN₃ | [5] |

| Molecular Weight | 169.61 g/mol | [5] |

| Appearance | Pale orange to brown powder | [1] |

| Melting Point | 241-244 °C (decomposition) | [1][6] |

| Solubility | Soluble in methanol. | [1][2] |

| Storage Temperature | Recommended: 4°C, sealed storage, away from moisture. | [7] |

| Stability | Stable under normal, dry conditions. Moisture sensitive. | [1][8][9] |

Moisture Sensitivity and Potential Degradation Pathways

Based on the structure of this compound, two primary degradation pathways initiated by the presence of moisture can be hypothesized:

-

Hydrolysis of the Nitrile Group: The cyano (-C≡N) group can undergo hydrolysis to form a carboxylic acid. The acid-catalyzed hydrolysis of benzonitrile (B105546), a similar structure, yields benzoic acid.[1][7][8] This suggests that in the presence of moisture and the acidic hydrochloride, the cyano group of this compound could slowly hydrolyze to form 4-hydrazinylbenzoic acid hydrochloride.

-

Oxidation of the Hydrazine (B178648) Group: Hydrazine and its derivatives are known to be susceptible to oxidation, a process that can be influenced by the presence of water and dissolved oxygen.[11] The oxidation of the hydrazine moiety can lead to the formation of various byproducts, potentially including diazene (B1210634) intermediates, which are generally unstable.

A diagram illustrating a hypothetical degradation pathway is provided below.

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols for Moisture Sensitivity Assessment

To quantitatively assess the moisture sensitivity of this compound, a series of experiments can be conducted. Below are detailed methodologies for key experiments.

Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content of a substance.[2][3][12][13]

Objective: To quantify the initial water content of a sample of this compound and to measure water uptake after exposure to controlled humidity.

Methodology:

-

Apparatus: A volumetric or coulometric Karl Fischer titrator.

-

Reagents: Anhydrous methanol, Karl Fischer reagent (volumetric or coulometric).

-

Procedure (Initial Water Content): a. Standardize the Karl Fischer reagent according to the instrument's protocol. b. Accurately weigh a sample of this compound (typically 50-100 mg) and introduce it into the titration vessel containing anhydrous methanol. c. Titrate the sample with the Karl Fischer reagent until the endpoint is reached. d. The instrument will calculate the percentage of water in the sample.

-

Procedure (Hygroscopicity Study): a. Place a known weight of the compound in a controlled humidity chamber (e.g., using saturated salt solutions to create specific relative humidity levels). b. At defined time intervals, remove a sample and determine its water content using the Karl Fischer titration method described above. c. Plot the percentage of water absorbed versus time to determine the rate of moisture uptake.

Gravimetric Moisture Uptake (Loss on Drying)

The loss on drying (LOD) method provides an estimation of the total volatile content, which is often primarily water.[3][4][12]

Objective: To determine the percentage of mass lost upon drying, which can be attributed to moisture and other volatile impurities.

Methodology:

-

Apparatus: A drying oven with precise temperature control, an analytical balance, and a desiccator.

-

Procedure: a. Accurately weigh a sample of this compound into a pre-weighed drying dish. b. Place the dish in a drying oven at a specified temperature (e.g., 70°C to avoid thermal decomposition) for a set period. c. After drying, transfer the dish to a desiccator to cool to room temperature. d. Re-weigh the dish and sample. e. The percentage of weight loss is calculated as the moisture content.

Table 2: Comparison of Moisture Determination Methods

| Method | Principle | Advantages | Disadvantages |

| Karl Fischer Titration | Chemical reaction with iodine | Specific to water, highly accurate, suitable for low moisture levels.[2][12] | Requires specialized equipment and reagents. |

| Loss on Drying | Gravimetric measurement of weight loss upon heating | Simple, widely available equipment.[4][12] | Not specific to water (measures all volatiles), potential for thermal degradation of the sample.[4] |

A general workflow for assessing the moisture sensitivity of a chemical compound is depicted in the following diagram.

Caption: A generalized experimental workflow for assessing moisture sensitivity.

Recommended Handling and Storage

Based on the known moisture sensitivity of this compound, the following handling and storage procedures are recommended to maintain its integrity:

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[7][8][12] A recommended storage temperature is 4°C.[7] Store away from direct sunlight and sources of ignition.[7] The use of a desiccator for long-term storage is advisable.

-

Handling: When handling the compound, avoid inhalation, and contact with eyes and skin.[7] Use only in areas with appropriate exhaust ventilation.[7] It is recommended to handle the compound in a glove box or under an inert atmosphere, especially when dispensing smaller quantities for reactions, to minimize exposure to ambient moisture.

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable reagent whose utility is dependent on its purity and stability. Its known sensitivity to moisture necessitates careful handling and storage to prevent degradation. While quantitative data on its hygroscopicity is limited in the public domain, this guide provides a framework for understanding its potential degradation pathways and offers detailed experimental protocols for its moisture sensitivity assessment. By implementing the recommended procedures, researchers and drug development professionals can ensure the quality and reliability of this critical chemical intermediate in their scientific endeavors.

References

- 1. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Moisture analysis - Wikipedia [en.wikipedia.org]

- 4. munroscientific.co.uk [munroscientific.co.uk]

- 5. Hydrazine Hydrochloride|High-Purity Reagent [benchchem.com]

- 6. Selection of phenyl hydrazine derivatives as an Sn4+ reductant for tin–lead perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Hydrolysis of benzonitrile gives [infinitylearn.com]